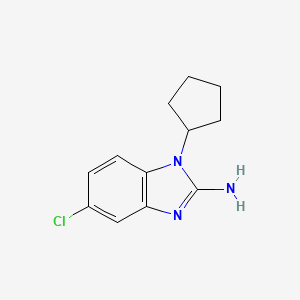![molecular formula C18H18Cl2N2 B14008438 {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile CAS No. 13196-54-8](/img/structure/B14008438.png)
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile typically involves the reaction of 4-aminobenzonitrile with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with altered functional groups.
- Reduced amine derivatives.
- Substituted products with various nucleophiles attached to the phenyl ring .
科学研究应用
Chemistry
In chemistry, {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including its interactions with nucleic acids and proteins. It is used in research to understand the mechanisms of action of related compounds.
Medicine
This compound is related to nitrogen mustard compounds, which are known for their use in chemotherapy. It has been investigated for its potential anticancer properties and its ability to form DNA cross-links, leading to cell death .
Industry
In the industrial sector, the compound is used in the production of polymers and other materials. Its chemical properties make it suitable for various applications, including coatings and adhesives.
作用机制
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile involves the formation of reactive intermediates that can interact with cellular components. The bis(2-chloroethyl)amino group can form aziridinium ions, which are highly reactive and can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy .
相似化合物的比较
Similar Compounds
Chlorambucil: A nitrogen mustard compound used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a bis(2-chloroethyl)amino group with a phenylacetonitrile moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
13196-54-8 |
|---|---|
分子式 |
C18H18Cl2N2 |
分子量 |
333.3 g/mol |
IUPAC 名称 |
2-[4-[bis(2-chloroethyl)amino]phenyl]-2-phenylacetonitrile |
InChI |
InChI=1S/C18H18Cl2N2/c19-10-12-22(13-11-20)17-8-6-16(7-9-17)18(14-21)15-4-2-1-3-5-15/h1-9,18H,10-13H2 |
InChI 键 |
JSUXVEZROQAZGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
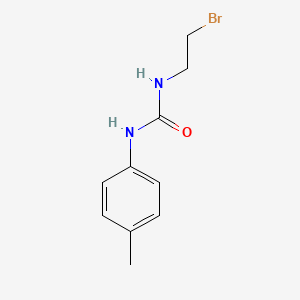
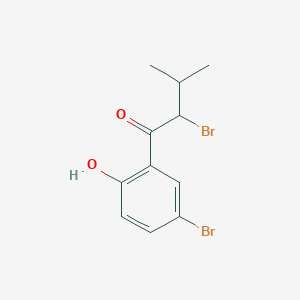
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)

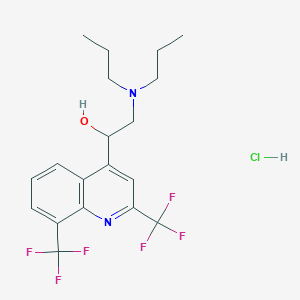
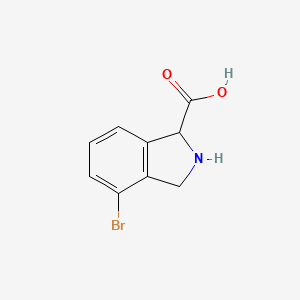
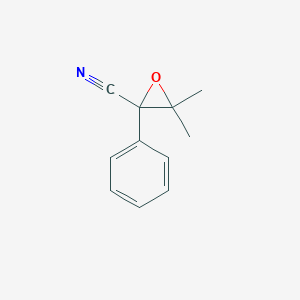
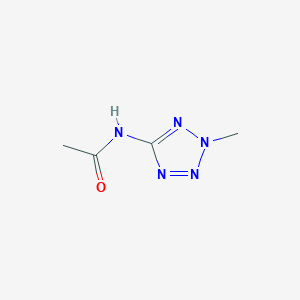
![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
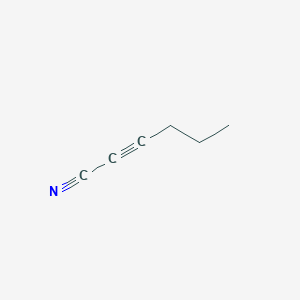

![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
